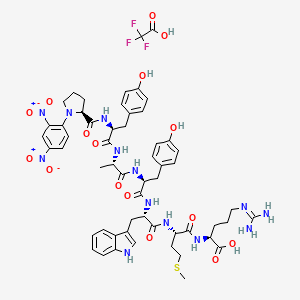
1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt
Übersicht
Beschreibung
Dnp-PYAYWMR is a fluorgenic heptapeptide substrate for matrix metalloproteinase-8 (MMP-8). MMP-8 activity can be quantified by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis that removes the N-terminal dinitrophenol (DNP) group.
Biologische Aktivität
The compound 1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine, trifluoroacetate salt, is a complex peptide with potential biological significance. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic peptide comprising several amino acids, including proline, tyrosine, alanine, tryptophan, methionine, and arginine. The presence of the 2,4-dinitrophenyl group is significant for its reactivity and potential biological interactions.
Molecular Formula
- Molecular Weight : Approximately 1,100 Da (exact value varies based on the specific sequence and modifications)
- Appearance : Typically a white to off-white powder
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Peptides often interact with specific receptors in the body, leading to various physiological responses. The presence of arginine may enhance binding affinity to certain receptors involved in immune response modulation.
- Enzymatic Activity Modulation : The compound may influence enzyme activities through competitive inhibition or allosteric modulation. This is particularly relevant in metabolic pathways involving amino acids.
- Antioxidant Properties : Tyrosine and tryptophan residues can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
Pharmacological Effects
Research indicates that peptides similar to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Peptides can modulate inflammatory pathways, potentially reducing chronic inflammation.
- Antimicrobial Activity : Certain sequences within peptides have been shown to have antimicrobial properties against a range of pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related peptides:
Study 1: Antioxidant Activity
A study demonstrated that peptides containing tyrosine residues exhibited significant antioxidant properties. The presence of dinitrophenyl groups enhanced this effect by stabilizing radical intermediates .
Study 2: Anti-inflammatory Effects
In vitro studies showed that similar peptide structures could inhibit pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 3: Antimicrobial Properties
Research indicated that peptides with cationic properties (like those containing arginine) demonstrated effective antimicrobial activity against Gram-positive bacteria. This highlights the potential use of such compounds in developing new antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | ~1,100 Da |
| Solubility | Soluble in water |
| Stability | Stable under acidic conditions |
| Biological Activity | Effect |
|---|---|
| Antioxidant | Yes |
| Anti-inflammatory | Yes |
| Antimicrobial | Yes |
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7)/t30-,39-,40-,41-,42-,43-,45-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWKIBIPYKIIQL-NHRYMETESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H66F3N13O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















